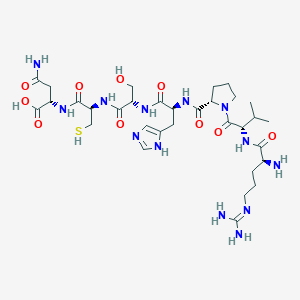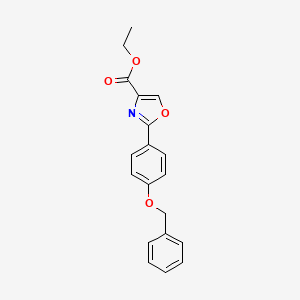
2-(4-Benzyloxy-phenyl)-oxazole-4-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzyloxy-phenyl)-oxazole-4-carboxylic acid ethyl ester: is an organic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring, a benzyloxy group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzyloxy-phenyl)-oxazole-4-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-benzyloxybenzaldehyde with an amino acid derivative can lead to the formation of the oxazole ring.
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structure.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Benzyloxy-phenyl)-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The benzyloxy group can enhance the compound’s binding affinity to its target, while the ethyl ester group can influence its solubility and bioavailability.
Comparison with Similar Compounds
- 2-Phenyl-oxazole-4-carboxylic acid ethyl ester
- 2-(4-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester
- 2-(4-Trifluoromethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester
Comparison:
- 2-Phenyl-oxazole-4-carboxylic acid ethyl ester: Lacks the benzyloxy group, which may result in different binding affinities and reactivity.
- 2-(4-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester: The methoxy group can influence the compound’s electronic properties and reactivity.
- 2-(4-Trifluoromethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester: The trifluoromethyl group can significantly alter the compound’s chemical and physical properties, such as its lipophilicity and stability.
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
ethyl 2-(4-phenylmethoxyphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-2-22-19(21)17-13-24-18(20-17)15-8-10-16(11-9-15)23-12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3 |
InChI Key |
JABQWMPQTGFJOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


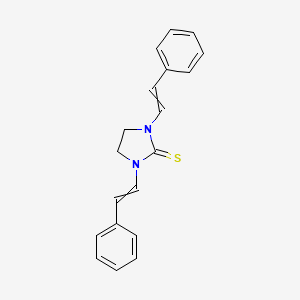
![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)
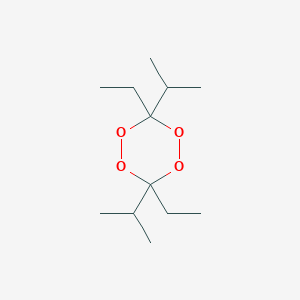
![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)
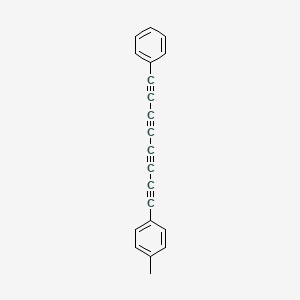

![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)
![N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine](/img/structure/B15169283.png)
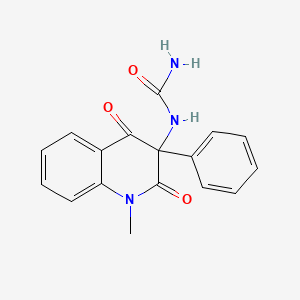
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan](/img/structure/B15169293.png)
